Cas no 2167409-56-3 (3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one)

3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one
- EN300-1274925
- 2167409-56-3
-
- インチ: 1S/C6H9FN2OS2/c7-1-2-9-5(10)4(3-11)8-6(9)12/h4,11H,1-3H2,(H,8,12)
- InChIKey: TXHXTGKYWVPZLX-UHFFFAOYSA-N
- ほほえんだ: SCC1C(N(CCF)C(N1)=S)=O
計算された属性
- せいみつぶんしりょう: 208.01403342g/mol
- どういたいしつりょう: 208.01403342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274925-1.0g |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 1g |
$1599.0 | 2023-06-08 | ||
Enamine | EN300-1274925-5.0g |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 5g |
$4641.0 | 2023-06-08 | ||
Enamine | EN300-1274925-0.25g |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 0.25g |
$1472.0 | 2023-06-08 | ||
Enamine | EN300-1274925-2.5g |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 2.5g |
$3136.0 | 2023-06-08 | ||
Enamine | EN300-1274925-1000mg |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 1000mg |
$1599.0 | 2023-10-01 | ||
Enamine | EN300-1274925-10.0g |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 10g |
$6882.0 | 2023-06-08 | ||
Enamine | EN300-1274925-0.05g |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 0.05g |
$1344.0 | 2023-06-08 | ||
Enamine | EN300-1274925-500mg |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 500mg |
$1536.0 | 2023-10-01 | ||
Enamine | EN300-1274925-250mg |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 250mg |
$1472.0 | 2023-10-01 | ||
Enamine | EN300-1274925-2500mg |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
2167409-56-3 | 2500mg |
$3136.0 | 2023-10-01 |
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-oneに関する追加情報
Introduction to 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one (CAS No. 2167409-56-3)
3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2167409-56-3, belongs to the imidazolidinone class, a heterocyclic structure known for its versatility in drug design and development. The presence of both fluoro and sulfanyl functional groups in its molecular framework imparts unique chemical properties that make it a promising candidate for various therapeutic applications.
The molecular structure of 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one consists of an imidazolidinone core substituted with a 2-fluoroethyl group at the C3 position, a sulfanylidene moiety at the C2 position, and a sulfanylmethyl group at the C5 position. This arrangement not only contributes to the compound's stability but also enhances its reactivity, making it suitable for further chemical modifications and derivatization. The fluoro substituent, in particular, is well-documented for its ability to improve metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for pharmaceutical use. Among these, imidazolidinones have emerged as a significant class of molecules due to their broad spectrum of biological activities. 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is no exception and has been explored for its potential in various therapeutic areas. Studies have indicated that this compound exhibits promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
The anti-inflammatory potential of 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one has been particularly noteworthy. Research has demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one holds promise as a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the antimicrobial activity of this compound has been investigated extensively. Preliminary studies have shown that it can effectively inhibit the growth of various bacterial and fungal strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. This makes 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one a valuable candidate for developing new antibiotics and antifungal agents, particularly in the face of increasing antimicrobial resistance.
The anticancer potential of 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is another area of active research. Studies have revealed that this compound can induce apoptosis in cancer cells by activating intrinsic death pathways. Additionally, it has been shown to inhibit the proliferation of cancer cells by disrupting key signaling cascades involved in cell growth and survival. These findings suggest that 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one could be a potent chemotherapeutic agent for treating various types of cancer.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one. These improvements have not only reduced production costs but also enhanced the purity of the final product. Such advancements are crucial for facilitating further preclinical and clinical studies aimed at evaluating the therapeutic efficacy and safety of this compound.
The pharmacokinetic properties of 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one are also under investigation. Initial studies have indicated that this compound exhibits good oral bioavailability and moderate tissue distribution. These pharmacokinetic characteristics are favorable for developing it into an effective oral therapeutic agent. However, further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, 3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one (CAS No. 2167409-56-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique molecular structure and diverse biological activities make it a promising candidate for treating various diseases, including inflammation-related disorders, infections, and cancer. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly important role in the development of novel drugs in the coming years.
2167409-56-3 (3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one) 関連製品
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)
- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)